(S)-Vapol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

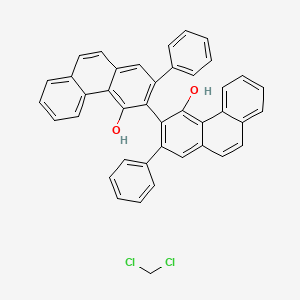

dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFOHEGGSYVOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-VAPOL: A Comprehensive Technical Guide to Structure, Synthesis, and Application in Asymmetric Catalysis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the vaulted biaryl ligand (S)-VAPOL. This document covers its unique structural attributes, detailed synthetic protocols for obtaining the enantiomerically pure form, and its application as a powerful tool in asymmetric catalysis.

Introduction: The Architectural Advantage of this compound in Chiral Catalysis

This compound, with the chemical name (S)-2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol, is a C₂-symmetric biaryl ligand that has garnered significant attention in the field of asymmetric synthesis.[1] Its rigid, "vaulted" architecture creates a well-defined and sterically demanding chiral pocket around a coordinated metal center. This structural feature is paramount in achieving high levels of stereocontrol in a variety of chemical transformations. Unlike its more flexible counterpart, BINOL, the extended phenanthrene backbone of VAPOL creates a deeper and more shielded chiral environment, which can lead to superior enantioselectivities in certain reactions.[2] The strategic placement of phenyl groups at the 2 and 2' positions further enhances this steric hindrance, playing a crucial role in the differentiation of enantiotopic faces of a prochiral substrate.

The utility of this compound extends to its derivatives, which have been successfully employed as ligands for a range of metals and as precursors to potent chiral Brønsted acids.[2][3] These catalysts have proven effective in a variety of asymmetric reactions, including Diels-Alder cycloadditions, aldol reactions, and aziridinations.[2][4] This guide will provide the necessary technical details to empower researchers to synthesize, characterize, and effectively utilize this compound in their own research endeavors.

Structural Elucidation and Chiroptical Properties

The defining feature of this compound is its atropisomerism, arising from hindered rotation around the C-C single bond connecting the two phenanthrene units. This results in two stable, non-superimposable mirror-image enantiomers. The (S)-configuration denotes a specific spatial arrangement of the two biaryl systems.

Key Structural Features:

-

C₂-Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies the analysis of its complexes and the stereochemical outcomes of reactions it catalyzes.

-

Vaulted Biaryl Backbone: The rigid phenanthrene units create a well-defined chiral cleft.

-

Dihedral Angle: The dihedral angle between the two phenanthrene rings is a critical parameter influencing the geometry of the chiral pocket.[5]

-

Hydroxyl Groups: The two hydroxyl groups serve as coordination sites for metal centers or as proton donors in Brønsted acid catalysis.

Chiroptical Properties:

The chirality of this compound gives rise to distinct chiroptical properties, which are essential for its characterization and the determination of its enantiomeric purity.

-

Optical Rotation: A key parameter for assessing the enantiomeric excess of a sample is its specific rotation, which is the measured rotation of plane-polarized light at a specific wavelength and concentration.[5]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light.[6] This technique provides a unique fingerprint of the chiral molecule and can be used to probe its electronic structure and conformation.

Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the preparation of a racemic mixture of VAPOL, followed by a classical resolution to separate the desired enantiomer.

Synthesis of Racemic VAPOL

The synthesis of racemic VAPOL is achieved through the oxidative coupling of the precursor, 2-phenyl-4-phenanthrol.

Step 1: Synthesis of 2-Phenyl-4-phenanthrol

A common route to 2-phenyl-4-phenanthrol involves the reaction of 4-oxo-1,2,3,4-tetrahydrophenanthrene with N-bromosuccinimide, followed by elimination.[7]

Experimental Protocol: Synthesis of 2-Phenyl-4-phenanthrol

-

To a solution of 4-oxo-1,2,3,4-tetrahydrophenanthrene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (1.05 eq).

-

Initiate the reaction using a radical initiator (e.g., AIBN) or by photochemical means and heat to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure.

-

Induce elimination to the aromatic phenanthrol by treating the crude product with a base (e.g., DBU) in a suitable solvent.

-

Purify the resulting 2-phenyl-4-phenanthrol by column chromatography on silica gel.

Step 2: Oxidative Coupling of 2-Phenyl-4-phenanthrol to Racemic VAPOL

The oxidative coupling of 2-phenyl-4-phenanthrol can be achieved using various oxidizing agents, with air (O₂) being a common and environmentally benign choice.

Experimental Protocol: Synthesis of Racemic VAPOL

-

Dissolve 2-phenyl-4-phenanthrol (1.0 eq) in a suitable solvent, such as a mixture of dichloromethane and methanol.

-

Add a catalytic amount of a copper(II) salt, for example, CuCl₂ (0.1 eq), and a chiral amine ligand like (-)-sparteine (0.1 eq) if a deracemization approach is desired, though for racemic synthesis, a simple copper salt is sufficient.

-

Stir the reaction mixture vigorously under an atmosphere of air or oxygen for 24-48 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material and the formation of the higher Rf VAPOL product.

-

Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude racemic VAPOL by column chromatography on silica gel to afford a white solid.

Resolution of Racemic VAPOL to this compound

The separation of the (S)-enantiomer from the racemic mixture is most effectively achieved by classical resolution involving the formation of diastereomeric salts with a chiral resolving agent. A well-established method utilizes (-)-cinchonidine after converting racemic VAPOL into its cyclic phosphoric acid derivative.

Step 1: Preparation of Racemic VAPOL Cyclic Phosphoric Acid

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve racemic VAPOL (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture with concentrated HCl until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the racemic VAPOL cyclic phosphoric acid.

Step 2: Diastereomeric Salt Formation and Separation

Experimental Protocol:

-

Dissolve the racemic VAPOL cyclic phosphoric acid (1.0 eq) in a suitable hot solvent, such as a mixture of chloroform and methanol.

-

In a separate flask, dissolve (-)-cinchonidine (1.0 eq) in the same hot solvent system.

-

Slowly add the (-)-cinchonidine solution to the phosphoric acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to facilitate the crystallization of one of the diastereomeric salts.

-

Collect the crystalline solid by filtration. This solid is the less soluble diastereomeric salt of this compound phosphoric acid and (-)-cinchonidine.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent system.

Step 3: Liberation of this compound

Experimental Protocol:

-

Suspend the diastereomerically pure salt in a biphasic mixture of dichloromethane and aqueous HCl (e.g., 2 M).

-

Stir the mixture vigorously until the solid dissolves and two clear layers are formed.

-

Separate the organic layer, and extract the aqueous layer with additional portions of dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting solid is the cyclic phosphoric acid of this compound.

-

Hydrolyze the phosphoric acid by dissolving it in a suitable solvent (e.g., THF) and treating it with an aqueous base (e.g., NaOH), followed by acidification to yield enantiomerically pure this compound.

-

Purify the final product by recrystallization.

DOT Diagram: Synthetic Workflow for this compound

Caption: Synthetic pathway to enantiomerically pure this compound.

Application in Asymmetric Catalysis: The Diels-Alder Reaction

This compound and its derivatives have proven to be highly effective ligands and catalysts in a variety of asymmetric transformations. A prominent example is their use in the Diels-Alder reaction, a powerful C-C bond-forming reaction for the synthesis of six-membered rings.

Preparation of the this compound-Derived Boron Lewis Acid Catalyst

A highly effective catalyst for the asymmetric Diels-Alder reaction can be prepared in situ from this compound and a boron source, such as triphenyl borate (B(OPh)₃).[8]

Experimental Protocol: In Situ Catalyst Preparation

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (10 mol%).

-

Add anhydrous toluene as the solvent.

-

Add triphenyl borate (B(OPh)₃, 10 mol%).

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst formation. The resulting solution of the this compound-boron complex is then ready for use.

Asymmetric Diels-Alder Reaction of Methacrolein and Cyclopentadiene

This reaction serves as a classic example to demonstrate the efficacy of the this compound-derived catalyst in controlling both the diastereo- and enantioselectivity of the cycloaddition.

Experimental Protocol:

-

To the freshly prepared solution of the this compound-boron catalyst in toluene at -78 °C (dry ice/acetone bath), add methacrolein (1.0 eq).

-

Stir the mixture for 10 minutes.

-

Add freshly distilled cyclopentadiene (1.2 eq) dropwise.

-

Stir the reaction at -78 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (the product is volatile).

-

Purify the crude product by flash chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

DOT Diagram: Catalytic Cycle of the Asymmetric Diels-Alder Reaction

Caption: Proposed catalytic cycle for the this compound-boron catalyzed Diels-Alder reaction.

Quantitative Data Summary

| Reaction Step | Starting Material(s) | Product | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Synthesis of Racemic VAPOL | 2-Phenyl-4-phenanthrol | Racemic VAPOL | ~70-80% | N/A | |

| Resolution of Racemic VAPOL | Racemic VAPOL Cyclic Phosphoric Acid, (-)-Cinchonidine | This compound | >95% | >99% | [9] |

| Asymmetric Diels-Alder | Methacrolein, Cyclopentadiene | (2R)-2-Methyl-2,3-dihydro-1H-indene-2-carbaldehyde | ~90% | >95% |

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. Its rigid and vaulted structure provides a unique and highly effective chiral environment for a multitude of chemical transformations. This guide has provided a detailed roadmap for its synthesis, from readily available starting materials to the enantiomerically pure ligand, and has showcased its application in the asymmetric Diels-Alder reaction. The protocols and data presented herein are intended to serve as a valuable resource for researchers seeking to harness the potential of this compound in their synthetic endeavors, ultimately contributing to the advancement of asymmetric synthesis and the development of novel chiral molecules.

References

- 1. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and optical resolution of an allenoic acid by diastereomeric salt formation induced by chiral alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of (S)-Vapol Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-Vapol in Asymmetric Catalysis

This compound, with the full chemical name (S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol, is a highly effective and versatile chiral ligand extensively utilized in asymmetric catalysis. Its unique "vaulted" biphenanthrene backbone imparts significant steric influence and a well-defined chiral environment, making it a powerful tool for controlling the stereochemical outcome of a wide range of chemical transformations. The rigid and sterically demanding structure of this compound is crucial for inducing high levels of enantioselectivity in reactions such as carbon-carbon bond formations, reductions, and cycloadditions. A thorough understanding of its physical properties is paramount for its effective application, from designing reaction conditions to ensuring the reproducibility of catalytic results. This guide provides a comprehensive overview of the key physical characteristics of this compound, along with standardized protocols for its characterization.

Molecular Structure and Chirality

The fundamental structure of this compound is characterized by a C2-symmetric biphenanthrene framework with phenyl groups at the 2 and 2' positions and hydroxyl groups at the 4 and 4' positions. The axial chirality arises from the restricted rotation around the C3-C3' bond connecting the two phenanthrene units.

Caption: 2D representation of the this compound molecular structure.

Core Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. These parameters are essential for accurate stoichiometric calculations, solution preparation, and interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₄₀H₂₆O₂ | |

| Molecular Weight | 538.63 g/mol | |

| Appearance | Solid | |

| Melting Point | 185-191 °C | |

| Optical Rotation | [α]20/D +128° (c=1 in chloroform) | |

| CAS Number | 147702-15-6 |

Solubility Profile

-

Good Solubility: Chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene, benzene), and ethers (e.g., tetrahydrofuran).

-

Moderate to Low Solubility: Polar aprotic solvents (e.g., ethyl acetate, acetone).

-

Insoluble: Water and polar protic solvents (e.g., methanol, ethanol).

The principle of "like dissolves like" is a useful guide for selecting an appropriate solvent system for reactions involving this compound.

Spectroscopic and Crystallographic Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for verifying the chemical structure of this compound. While specific spectral data for the parent this compound ligand is not widely published, the spectra of its derivatives are well-documented. The expected ¹H NMR spectrum would show complex aromatic signals, and a characteristic signal for the hydroxyl protons. The ¹³C NMR spectrum would display a multitude of signals in the aromatic region, corresponding to the numerous inequivalent carbon atoms in the biphenanthrene and phenyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The spectrum would be dominated by absorptions corresponding to:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

Aromatic C-H stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

C=C aromatic ring stretches: A series of absorptions in the 1400-1600 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further corroborating the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound, including its absolute configuration. Studies have revealed that this compound can exist in at least two polymorphic forms and can form a stable solvate with dichloromethane. A notable structural feature is that the unsolvated forms of the ligand do not exhibit classical hydrogen-bonding motifs.

Thermal Stability

Experimental Protocols for Characterization

The following section outlines standardized, step-by-step methodologies for the key experiments used to characterize this compound.

Measurement of Optical Rotation

Caption: Workflow for measuring the optical rotation of this compound.

Protocol:

-

Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1.0 mL of HPLC-grade chloroform in a volumetric flask.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (chloroform).

-

Sample Measurement: Fill the polarimeter sample tube (typically 1 dm in length) with the prepared solution, ensuring no air bubbles are present.

-

Data Acquisition: Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line at 589 nm).

-

Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (c * l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Chiral High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H), is recommended.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention time of the peak corresponding to this compound should be consistent. For enantiomeric purity analysis, a racemic mixture of Vapol should also be analyzed to determine the retention times of both enantiomers.

Single-Crystal X-ray Diffraction

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: Carefully select a high-quality crystal and mount it on the goniometer of the diffractometer.

-

Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map, and then build and refine the molecular model to obtain the final crystal structure. The absolute configuration can be determined from anomalous scattering effects, particularly when using copper radiation.

Conclusion

The physical properties of this compound are integral to its successful application in asymmetric catalysis. Its well-defined molecular structure, chirality, and solubility characteristics dictate its behavior in solution and its ability to induce high stereoselectivity. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important chiral ligand, ensuring its quality, purity, and consistent performance in research and development settings.

Introduction: The Dawn of Vaulted Biaryl Ligands

An In-depth Technical Guide to the Discovery and History of VAPOL Ligands

In the field of asymmetric catalysis, the design of chiral ligands is paramount to achieving high levels of stereocontrol. For many years, atropisomeric biaryl ligands, most notably BINOL, have been workhorses in the field.[1] However, the spatial arrangement of the chiral environment in BINOL is located away from the metallic active center.[1] This observation sparked a simple yet profound idea: what if the bulky aromatic groups could be repositioned to create a more encapsulating and influential chiral pocket around the metal? This conceptual shift led to the development of a new class of "vaulted biaryl" ligands, with VAPOL (Vaulted Biphenanthrol) emerging as a prominent member.[1]

VAPOL, and its close relative VANOL (Vaulted Binaphthol), are distinguished by their annulated benzene rings that curve around the catalytic active site, creating a deep and well-defined chiral pocket.[1] This structural feature has proven to be highly effective in a variety of asymmetric transformations, establishing VAPOL as a privileged ligand in the chemist's toolbox. This guide will delve into the discovery, synthesis, structural characteristics, and catalytic applications of VAPOL ligands, providing a comprehensive resource for researchers in organic synthesis and drug development.

The Genesis of VAPOL: From Concept to Synthesis

The intellectual genesis of VAPOL arose from a critical analysis of the widely used BINOL ligand. The Wulff research group envisioned a ligand where the annulated benzene rings were moved from the "back" to the "front," thereby creating a more sterically demanding environment in the immediate vicinity of the metal center.[1] This led to the design of VANOL and subsequently VAPOL, with the latter possessing an even deeper chiral pocket due to an additional set of benzene rings.[1]

The initial synthesis of VAPOL involved the benzannulation of a Fischer carbene complex.[1][2] While successful in providing the target molecule, this method was not ideal for large-scale production. A more practical and scalable approach was later developed, centered around a cycloaddition/electrocyclization cascade (CAEC).[2][3] This improved synthesis is not only efficient but also amenable to gram-scale preparation with minimal need for chromatographic purification.[3]

A key step in the scalable synthesis is the oxidative coupling of a phenanthrol precursor, which can be achieved simply by heating in the presence of air.[1] The resulting racemic VAPOL can then be resolved to obtain the enantiomerically pure ligands. The classical resolution method involves the formation of diastereomeric salts from the cyclic phosphonic acid of VAPOL with a chiral amine, such as (-)-cinchonidine.[1] A deracemization procedure using a copper (II) salt and (-)-sparteine has also been developed as an alternative to classical resolution.[1][2]

Core Structural Features of VAPOL

The defining characteristic of VAPOL is its "vaulted" structure, which gives rise to a number of unique properties. X-ray crystallographic studies have revealed that VAPOL, along with VANOL and its isomer iso-VAPOL, adopts a cisoid conformation in the solid state, with the dihedral angle between the two aryl groups being less than 90°.[2][4] This is in stark contrast to BINOL, which typically exists in a transoid conformation with a dihedral angle greater than 90°.[2][4]

Another significant difference is the absence of intermolecular hydrogen bonding in the solid-state packing of VAPOL.[2][4] BINOL, on the other hand, is known to form networks of intermolecular hydrogen bonds. This structural divergence has important implications for the solubility and catalytic behavior of these ligands. The crystal structure of racemic VAPOL has been found to be significantly more stable than its enantiomerically pure forms, with the melting point of the racemate being 86°C higher than that of (S)-VAPOL.[5]

VAPOL in Action: Asymmetric Catalysis

VAPOL ligands have demonstrated their utility in a wide array of asymmetric catalytic reactions. When complexed with various metals, such as aluminum, zirconium, and boron, they form highly effective catalysts for reactions including:

-

Imino-aldol reactions[8]

-

Baeyer-Villiger oxidations[8]

-

Direct asymmetric aminoallylation of aldehydes[8]

A particularly well-studied application is the catalytic asymmetric aziridination of imines with ethyl diazoacetate. For this transformation, a highly effective catalyst is generated from VAPOL and triphenylborate, B(OPh)3.[2] Mechanistic investigations have revealed that the active catalyst is not a simple Lewis acid, but rather a boroxinate-based Brønsted acid.[9][10] This chiral polyborate species is assembled in situ and its structure can be modulated by the addition of different alcohols or phenols, allowing for fine-tuning of the catalyst's electronic and steric properties.[10]

Molecular Structure of VAPOL

Caption: Simplified 2D representation of the VAPOL ligand structure.

Experimental Protocols

Synthesis of Racemic VAPOL via Cycloaddition/Electrocyclization Cascade

This protocol is adapted from scalable syntheses described in the literature.[2][3]

-

Preparation of the Phenanthrol Monomer: The synthesis begins with the preparation of 2-phenyl-4-phenanthrol. This is achieved through a cycloaddition/electrocyclization cascade (CAEC) reaction. In a typical procedure, the acid chloride derived from 2-naphthyl acetic acid is thermolyzed in the presence of phenylacetylene.[2] The resulting cascade reaction affords the 2-phenyl-4-phenanthrol monomer.

-

Oxidative Coupling: The 2-phenyl-4-phenanthrol monomer is then subjected to oxidative coupling to form the biphenanthrol backbone of VAPOL. This can be accomplished by heating the monomer in a high-boiling solvent, such as diphenyl ether, exposed to air. For larger scale preparations, a thin layer of the monomer can be baked in an oven.[1]

-

Purification: The crude racemic VAPOL can be purified by crystallization from an appropriate solvent system, such as toluene/hexanes, to yield the desired product.

Asymmetric Aziridination of an Imine using a VAPOL-Boroxinate Catalyst

This protocol is a general representation of the catalytic asymmetric aziridination reaction.[8][9]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the (R)-VAPOL ligand (1 equivalent) is dissolved in an anhydrous solvent like toluene. To this solution, triphenylborate (B(OPh)3, 4 equivalents) and water (1 equivalent) are added.[2] The mixture is heated (e.g., to 80°C) for a period of time (e.g., 1 hour) to facilitate the formation of the boroxinate precursor. The volatile components are then removed under vacuum.

-

Reaction Assembly: The imine substrate (20 equivalents) is added to the flask containing the catalyst precursor to assemble the active boroxinate catalyst.

-

Aziridination: Ethyl diazoacetate (24 equivalents) is then added to initiate the aziridination reaction. The reaction is stirred at the appropriate temperature until completion, as monitored by techniques like TLC or GC.

-

Work-up and Purification: Upon completion, the reaction is quenched and worked up using standard procedures. The aziridine product is then purified by column chromatography to yield the enantiomerically enriched product.

Workflow for VAPOL Synthesis and Application

References

- 1. catalysis [www2.chemistry.msu.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Vapol: A Comprehensive Technical Guide for Advanced Asymmetric Catalysis

(S)-Vapol (CAS Number: 147702-15-6; Molecular Weight: 538.63 g/mol ) has emerged as a cornerstone ligand in the field of asymmetric catalysis.[1][2] Its unique "vaulted" biphenanthrol backbone provides a sterically demanding and well-defined chiral environment, enabling high levels of stereocontrol in a variety of organic transformations. This guide, intended for researchers and professionals in drug development and chemical synthesis, offers an in-depth exploration of this compound's synthesis, mechanistic underpinnings, and practical applications, grounded in field-proven insights and authoritative data.

Core Molecular and Physical Properties

This compound, systematically named (S)-2,2′-Diphenyl-[3,3′-biphenanthrene]-4,4′-diol, is a C₂-symmetric atropisomeric ligand. Unlike the more flexible BINOL scaffold, Vapol's rigid structure creates a deep chiral pocket that is highly effective at discriminating between enantiotopic faces of a substrate. This structural feature is paramount to its function in catalysis.

| Property | Value | Source(s) |

| CAS Number | 147702-15-6 | [1][2] |

| Molecular Formula | C₄₀H₂₆O₂ | [1][2] |

| Molecular Weight | 538.63 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 185-191 °C | [3] |

| Optical Activity | [α]₂₀/D +128°, c = 1 in chloroform | [3] |

A remarkable characteristic of Vapol is the significant difference in stability between its racemic and enantiopure forms. The melting point of racemic Vapol is 86°C higher than that of the pure (S)-enantiomer, indicating a strong thermodynamic preference for the racemic crystal lattice.[4] This has practical implications for its resolution, a critical step in its synthesis.

Synthesis and Resolution of this compound

The synthesis of Vapol is a multi-step process that culminates in a challenging but crucial resolution step to isolate the desired (S)-enantiomer. The original and most cited synthetic routes involve the creation of the phenanthrol monomer followed by oxidative coupling.

Experimental Protocol: Synthesis of Racemic Vapol

The synthesis begins with the preparation of a 2-phenyl-4-hydroxyphenanthrene precursor. While early methods utilized Fischer carbene chemistry, alternative routes have been developed to avoid heavy metals.[2][5] A key step is the oxidative coupling of the 2-phenyl-4-hydroxyphenanthrene monomer.

Step-by-Step Monomer Coupling:

-

Preparation: A thin layer of the 2-phenyl-4-hydroxyphenanthrene precursor is placed in a suitable vessel, such as a large crystallization dish, to maximize air exposure.

-

Thermal Oxidation: The material is heated in an oven at approximately 185 °C.

-

Reaction: The coupling reaction is carried out in the presence of air over 24 hours. This process yields racemic Vapol.

-

Purification: The crude racemic Vapol is then purified by standard techniques such as column chromatography or recrystallization.

Causality: The high temperature provides the activation energy for the oxidative coupling, while the exposure to air provides the necessary oxidant (O₂). This method, though seemingly simple, is effective for gram-scale synthesis.

Experimental Protocol: Resolution of this compound

The resolution of racemic Vapol is a critical step to obtain the enantiopure ligand required for asymmetric catalysis. This is typically achieved via diastereomeric salt formation.

-

Phosphorylation: Racemic Vapol is first converted to a cyclic phosphoric acid derivative by reacting it with phosphorus oxychloride (POCl₃).

-

Diastereomeric Salt Formation: The resulting racemic phosphoric acid is then treated with a chiral resolving agent, such as (-)-cinchonidine. The differing solubilities of the two diastereomeric salts allow for their separation.

-

Crystallization: The salt of one diastereomer crystallizes preferentially from solution. This salt is collected by filtration. The second diastereomer can often be crystallized from the mother liquor.

-

Liberation of Enantiomer: The separated diastereomeric salts are then treated with an acid to hydrolyze the phosphate ester and liberate the pure (R)- and (S)-enantiomers of Vapol.

Self-Validation: The optical purity of the resolved this compound should be confirmed by measuring its specific rotation and comparing it to the literature value.[3] Further validation can be achieved using chiral HPLC analysis.

Caption: Resolution of racemic Vapol via diastereomeric salt formation.

Mechanism of Action: The Boroxinate Catalyst

This compound is most frequently employed not as a simple ligand, but as a precursor to more complex and highly active catalysts. A prominent example is its use in boron-mediated asymmetric reactions, such as aziridination.[1][3][6]

Extensive mechanistic studies, including ¹¹B and ¹H NMR spectroscopy, have revealed that the active catalytic species is not a simple Lewis acid complex. Instead, it is a boroxinate-based Brønsted acid.[3][6][7] This catalyst is formed in situ from this compound, a boron source (like triphenyl borate, B(OPh)₃, or borane), and trace water.[3][8]

The proposed mechanism involves the formation of a boroxine ring spiro-fused to the Vapol ligand. This creates a chiral anionic boroxinate. In the presence of an imine substrate, the imine is protonated, forming a chiral ion pair with the Vapol-boroxinate anion. This ion pair is the catalytically active species that delivers stereochemical information to the reaction.[6][7]

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal chemistry of VAPOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2000056691A1 - Synthesis of vapol ligands - Google Patents [patents.google.com]

- 6. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing Catalyst Function – Electronic Modulation of Chiral Polyborate Anionic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (S)-Vapol in Organic Solvents: A Technical Guide for Researchers

Abstract

(S)-VAPOL ((S)-(+)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a highly effective chiral ligand, pivotal in a range of asymmetric catalytic reactions. Its performance is intrinsically linked to its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical parameter for reaction optimization, catalyst preparation, and product purification. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, addressing the underlying chemical principles, offering a qualitative solubility profile based on available literature and structural analogies, and presenting detailed, field-proven methodologies for the experimental determination of its solubility. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals employing this versatile ligand.

Introduction to this compound and the Significance of its Solubility

This compound is a C2-symmetric atropisomeric biaryl ligand characterized by its "vaulted" biphenanthrene backbone. This unique steric and electronic architecture is instrumental in creating a well-defined chiral environment around a metal center, enabling high enantioselectivity in a variety of transformations, including Diels-Alder reactions, imine aldol additions, and aziridinations. The efficiency and reproducibility of these catalytic systems are profoundly influenced by the solubility of the this compound ligand.

Proper solvent selection, guided by solubility data, is paramount for:

-

Homogeneous Catalysis: Ensuring the catalyst is fully dissolved is fundamental to achieving optimal reaction kinetics and avoiding mass transfer limitations.

-

Catalyst Loading and Preparation: Accurate solubility data allows for the preparation of stock solutions with known concentrations, facilitating precise catalyst loading.

-

Reaction Optimization: The choice of solvent can impact catalyst stability, reactivity, and enantioselectivity. Solubility is the first consideration in screening for the optimal solvent system.

-

Downstream Processing: Knowledge of solubility is crucial for designing effective purification strategies, such as crystallization and chromatography, to isolate the desired product from the catalyst.

Theoretical Principles Governing the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2][3] The dissolution process involves overcoming the solute-solute interactions within the crystal lattice and the solvent-solvent interactions to form new solute-solvent interactions. For this compound, a large, relatively nonpolar molecule with hydroxyl functional groups, its solubility is a balance of several factors:

-

Molecular Structure and Polarity: this compound possesses a large, rigid, and predominantly nonpolar aromatic framework. This extensive hydrocarbon structure suggests good solubility in nonpolar and moderately polar organic solvents that can engage in van der Waals interactions.

-

Hydrogen Bonding: The two hydroxyl (-OH) groups on the biphenanthrene backbone are capable of acting as hydrogen bond donors and acceptors. This feature suggests that this compound will have some affinity for polar protic and aprotic solvents that can participate in hydrogen bonding.

-

Crystal Lattice Energy: The stability of the this compound crystal lattice must be overcome by the energy released upon solvation. The melting point of this compound is in the range of 185-191 °C, indicating a relatively stable crystal lattice.[4]

Qualitative Solubility Profile of this compound

While precise quantitative data is scarce, a qualitative understanding of this compound's solubility can be inferred from its use in organic synthesis and its structural similarity to other biaryl ligands like BINOL.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Supporting Evidence |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | This compound is known to form a stable solvate with dichloromethane, indicating strong solute-solvent interactions.[5] Its optical activity is often measured in chloroform, confirming its solubility.[4] These solvents are moderately polar and can interact favorably with the aromatic rings of the ligand. |

| Aromatic | Toluene, Benzene | Moderate to High | Toluene is a common solvent for reactions utilizing this compound, implying sufficient solubility for catalytic applications. The nonpolar, aromatic nature of these solvents allows for favorable π-stacking and van der Waals interactions with the phenanthrene rings. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | THF is a polar aprotic solvent capable of acting as a hydrogen bond acceptor. Given that the related ligand BINOL is soluble in THF, it is reasonable to expect this compound to exhibit moderate solubility in this solvent.[6] |

| Polar Aprotic | Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | Low to Moderate | While these solvents can act as hydrogen bond acceptors, their high polarity may not be optimal for solvating the large nonpolar backbone of this compound. BINOL is soluble in these solvents, suggesting some solubility for this compound.[6] |

| Alcohols | Methanol, Ethanol | Low | Although these are polar protic solvents capable of hydrogen bonding, the extensive nonpolar surface area of this compound is likely to lead to poor solvation by these highly polar, small molecules. |

| Alkanes | Hexane, Cyclohexane | Very Low | These are nonpolar solvents that primarily interact through weak van der Waals forces. The strong intermolecular interactions within the this compound crystal lattice are unlikely to be overcome by the weak solute-solvent interactions with alkanes. |

Experimental Determination of this compound Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following section provides detailed protocols for quantifying the solubility of this compound.

Gravimetric Method (Shake-Flask)

This is the gold standard method for determining equilibrium solubility.[7]

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined gravimetrically after solvent evaporation.

Experimental Workflow:

Caption: Workflow for Gravimetric Solubility Determination.

Detailed Protocol:

-

Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C). Agitate the vials for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, cease agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solids.

-

Gravimetric Analysis: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Calculation: Once the solvent is completely removed, reweigh the vial. The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility in the desired units (e.g., mg/mL or g/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for analyzing solubility in complex mixtures or for high-throughput screening.

Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the filtrate is then determined by HPLC using a calibration curve.

Experimental Workflow:

Caption: Workflow for HPLC-based Solubility Determination.

Detailed Protocol:

-

Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile).

-

Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations.

-

Inject each standard into the HPLC and record the peak area corresponding to this compound.

-

Plot a graph of peak area versus concentration. The resulting linear regression will serve as the calibration curve.

-

-

Sample Analysis:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Steps 1-3).

-

Filter the supernatant.

-

Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Using the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original solvent.

-

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound and should be considered during its application:

-

Temperature: The solubility of most solids, including this compound, increases with temperature.[1] This is an endothermic process where the added thermal energy helps to overcome the crystal lattice energy. For recrystallization purposes, a solvent should be chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Solvent Polarity: As discussed, a solvent with a polarity that is complementary to the overall polarity of the this compound molecule will be most effective. A balance between nonpolar character to solvate the aromatic backbone and some hydrogen bonding capability to interact with the hydroxyl groups is likely ideal.

-

Presence of Other Solutes: The presence of other reagents, starting materials, or additives in a reaction mixture can affect the solubility of this compound. These effects can be complex and are best determined empirically.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented, a strong qualitative and theoretical understanding can guide researchers in its effective use. The high solubility in halogenated solvents like dichloromethane and moderate to high solubility in aromatic solvents like toluene are well-supported by its common applications in synthesis. For applications demanding precise solubility values, the detailed gravimetric and HPLC-based protocols provided in this guide offer robust and reliable methods for their determination. A systematic approach to understanding and measuring the solubility of this compound will undoubtedly lead to more reproducible and optimized asymmetric catalytic processes.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Solvent - Wikipedia [en.wikipedia.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of a Privileged Chiral Ligand

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-VAPOL

This compound [(S)-2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol] is a cornerstone of asymmetric catalysis, belonging to the esteemed family of vaulted biaryl ligands.[1] Its unique, sterically demanding framework and defined chiral pocket have rendered it indispensable in a multitude of stereoselective transformations, including Diels-Alder reactions, aziridinations, and imino-aldol reactions.[1] The efficacy of this compound in these applications is intrinsically linked to its three-dimensional structure and electronic properties. Consequently, a rigorous and multi-faceted spectroscopic characterization is not merely a routine confirmation of identity but a fundamental prerequisite for its rational application and the development of next-generation catalysts.

This guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural verification and purity assessment of this compound. The narrative is framed from the perspective of an application scientist, emphasizing not just the data itself, but the underlying principles and experimental considerations that ensure the generation of reliable and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chiral Architecture

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a complex, atropisomeric molecule like this compound, a combination of ¹H and ¹³C NMR provides a detailed map of its carbon-hydrogen framework.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound is characterized by a series of complex multiplets in the aromatic region and a distinct signal for the hydroxyl protons. The exact chemical shifts can be influenced by the solvent and concentration, a phenomenon that can be exploited for studying intermolecular interactions.[2]

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 9.0 | m | 10H | Ar-H (Phenanthrene) | The protons on the phenanthrene backbone are expected to be in a complex, overlapping region due to their varied electronic environments. |

| ~7.2 - 7.6 | m | 10H | Ar-H (Phenyl) | The protons of the two phenyl substituents will also appear as a complex multiplet in the aromatic region. |

| ~5.0 - 6.0 | br s | 2H | Ar-OH | The hydroxyl protons typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[2] |

Note: The data presented is a representative expectation for this compound in a common deuterated solvent like CDCl₃. Actual values may vary based on experimental conditions.

¹³C NMR Spectroscopy of this compound

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Given the C₂ symmetry of this compound, the number of signals is half the total number of carbon atoms. The chemical shifts are indicative of the hybridization and electronic environment of each carbon.[3]

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 155 | C-OH | The carbon atom attached to the hydroxyl group is significantly deshielded. |

| ~120 - 140 | Ar-C (Quaternary) | The quaternary carbons of the aromatic rings, including the biaryl linkage, appear in this region. |

| ~110 - 130 | Ar-CH | The protonated aromatic carbons of the phenanthrene and phenyl rings. |

Note: This is a generalized representation. For a definitive assignment, two-dimensional NMR techniques such as HSQC and HMBC would be required.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[4] For this compound, the most informative regions of the IR spectrum are those corresponding to the O-H and C=C stretching vibrations.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| ~3500 (broad) | Strong | O-H stretch | The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups of the VAPOL molecules. |

| ~3050 | Medium | Aromatic C-H stretch | Confirms the presence of the aromatic rings. |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretch | These characteristic absorptions are diagnostic for the presence of the multiple aromatic rings in the structure. |

| ~1200 | Strong | C-O stretch | Corresponds to the stretching vibration of the carbon-oxygen bond of the phenol moiety. |

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments.[5] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Mass Spectrometry Data for this compound

| Technique | Ion | Expected m/z | Information Provided |

| ESI-HRMS | [M-H]⁻ | 513.1804 | The molecular formula of this compound is C₃₈H₂₆O₂. In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule is often observed, providing a highly accurate mass for confirmation of the elemental composition. |

| ESI-HRMS | [M+Na]⁺ | 537.1776 | In positive ion mode, adducts with sodium are common and can also be used for molecular formula confirmation. |

Experimental Protocol: High-Resolution NMR Data Acquisition for this compound

The following protocol outlines the key steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound, ensuring data integrity and reproducibility.

1. Sample Preparation: a. Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required. d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. Spectrometer Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical lineshape for the solvent peak. This is crucial for high resolution.

3. ¹H NMR Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a 90° pulse angle for optimal signal intensity. c. Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration. d. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more). e. Process the data with Fourier transformation, phase correction, and baseline correction.

4. ¹³C NMR Acquisition: a. Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).[6] b. Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. c. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. d. Process the data similarly to the ¹H spectrum.

Workflow for Spectroscopic Characterization

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of a chiral ligand like this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its complex molecular structure. Each technique offers a unique and complementary piece of the structural puzzle, and when combined, they form a robust analytical package for ensuring the identity, purity, and quality of this pivotal chiral ligand. The experimental rigor and careful data interpretation outlined in this guide are essential for any researcher or drug development professional working with this compound and its derivatives, forming the bedrock of reliable and reproducible science.

References

Vapol: A Comprehensive Technical Guide to its Chirality, Atropisomerism, and Application in Asymmetric Synthesis

This guide provides an in-depth exploration of Vapol (2,2'-diphenyl-[3,3'-biphenanthrene]-4,4'-diol), a cornerstone chiral ligand in the field of asymmetric catalysis. We will dissect the structural origins of its unique chirality, delve into the practicalities of its synthesis and resolution, and showcase its power in orchestrating highly stereoselective chemical transformations. This document is intended for researchers, chemists, and drug development professionals who seek a deep, functional understanding of this privileged ligand system.

The Essence of Chirality in Vapol: An Introduction to Atropisomerism

In the landscape of chiral molecules, Vapol stands out. Its chirality does not arise from a stereogenic carbon atom, the most common source of enantiomerism. Instead, Vapol exhibits axial chirality , a stereochemical property originating from hindered rotation around a single bond. This specific type of axial chirality in biaryl systems is termed atropisomerism , a phenomenon where rotational isomers (rotamers) can be isolated as stable, distinct enantiomers at ambient temperatures[1][2][3].

The Vapol molecule consists of two phenanthrene units linked by a C-C single bond. The steric hindrance imposed by the bulky phenyl groups at the 2 and 2' positions, combined with the ortho-hydrogens on the phenanthrene rings, creates a significant energy barrier to rotation around this central biaryl axis[4]. This barrier is high enough to prevent free rotation, effectively locking the molecule into one of two stable, non-superimposable, mirror-image conformations: the (R)- and (S)-enantiomers[1][5].

The defining characteristic of Vapol and its analogue VANOL is their "vaulted" structure, which creates a deep and well-defined chiral pocket around the catalytically active metal center, a feature distinct from the more common BINOL ligand system[4]. This unique three-dimensional architecture is fundamental to its efficacy in asymmetric catalysis.

Figure 1: Conceptual representation of atropisomerism in Vapol, where steric hindrance creates a high energy barrier to rotation around the central C-C bond, leading to stable (R) and (S) enantiomers that are non-superimposable mirror images.

Synthesis and Resolution: Accessing Enantiopure Vapol

The practical application of Vapol in asymmetric catalysis hinges on the availability of its enantiomerically pure forms. This is achieved through a multi-step process involving the synthesis of the racemic ligand followed by a classical resolution.

Synthesis of Racemic Vapol

Scalable and efficient syntheses for Vapol have been developed, often minimizing the need for extensive chromatographic purification[6]. A key strategy involves a cycloaddition/electrocyclization cascade to construct the phenanthrol monomer, which is then subjected to oxidative coupling to form the racemic biaryl structure[6][7].

Protocol for the Synthesis of 2-Phenyl-4-phenanthrol (Monomer) [7]

-

Benzannulation Reaction: A Fischer carbene complex derived from 1-bromonaphthalene is reacted with phenylacetylene. This benzannulation reaction efficiently constructs the core phenanthrene structure.

-

Deprotection: The resulting protected phenanthrol is deprotected. For instance, a methyl ether can be cleaved using reagents like aluminum chloride and ethanethiol to yield the desired 2-phenyl-4-phenanthrol monomer[4][7].

Protocol for Oxidative Coupling to Racemic Vapol [7]

-

The 2-phenyl-4-phenanthrol monomer is subjected to oxidative coupling conditions. This is typically achieved using a transition metal salt, such as iron(III) chloride (FeCl₃), to facilitate the formation of the C-C bond between two monomer units.

-

The reaction yields racemic Vapol, which is then purified, often by simple filtration or crystallization.

Resolution of Racemic Vapol

The separation of the (R)- and (S)-enantiomers is a critical step. A well-established method is classical resolution, which involves the formation of diastereomeric salts that can be separated by fractional crystallization.

Protocol for the Resolution of (±)-Vapol [4]

-

Formation of Phosphonic Acid: Racemic Vapol is first converted into a cyclic phosphonic acid derivative. This introduces an acidic handle necessary for salt formation with a chiral base.

-

Diastereomeric Salt Formation: The racemic phosphonic acid is treated with an enantiopure chiral resolving agent, such as (-)-cinchonidine. This results in the formation of two diastereomeric salts: [(R)-Vapol-acid-(-)-cinchonidine] and [(S)-Vapol-acid-(-)-cinchonidine].

-

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a given solvent system and will crystallize out preferentially. This allows for its separation by filtration. The other diastereomer remains in the mother liquor.

-

Liberation of Enantiomers: Each separated diastereomeric salt is then treated with acid to break the salt and liberate the corresponding enantiomerically pure Vapol phosphonic acid. Subsequent hydrolysis removes the phosphate group, yielding the enantiopure (R)- and this compound ligands[4].

This classical resolution is highly effective, with both diastereomeric salts often being crystalline, facilitating a clean separation and providing access to both enantiomers of Vapol in high optical purity[4].

Structural Analysis and Characterization

The three-dimensional structure of Vapol has been extensively studied, providing crucial insights into its function as a chiral ligand.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and solid-state conformation of molecules[8][9]. X-ray crystallographic studies of Vapol have confirmed its vaulted biaryl structure. These studies reveal that in the solid state, Vapol adopts a cisoid conformation, with a dihedral angle between the two aryl groups of less than 90°[10][11]. This is in contrast to BINOL, which typically adopts a transoid conformation[10]. The crystal packing of Vapol is also notable for the absence of intermolecular hydrogen bonds, which are characteristic of BINOL's solid-state structure[10][12].

NMR Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing Vapol and its derivatives.

-

¹H NMR: The proton NMR spectrum of Vapol is complex, but certain protons are highly diagnostic. The bay-region proton (the proton on the phenanthrene ring system closest to the biaryl linkage) is particularly useful as it appears as a downfield doublet, shifted by approximately 2 ppm from other aromatic protons, providing a clear spectroscopic handle[13].

-

Chiral Solvating Agents: To determine the enantiomeric excess (ee) of a Vapol sample, NMR can be used in conjunction with a chiral solvating agent. For example, the phosphoric acid derivative of Vapol (VAPOL-PA) can itself be used as a chiral solvating agent to discriminate between enantiomers of chiral amines and acids through the formation of diastereomeric complexes that are distinguishable by NMR[14].

Vapol in Asymmetric Catalysis: A Paradigm of Stereocontrol

Vapol has proven to be a highly effective or "privileged" ligand in a wide array of asymmetric catalytic reactions. Its vaulted structure creates a well-defined chiral environment that dictates the stereochemical outcome of the reaction with high fidelity[15][16][17].

Vapol is typically used to form chiral Lewis acids or Brønsted acids. For instance, reacting Vapol with organoaluminum reagents (e.g., diethylaluminum chloride) generates potent chiral Lewis acid catalysts[18][19]. Alternatively, reacting Vapol with boron compounds, such as triphenyl borate (B(OPh)₃), can generate highly effective boroxinate-based Brønsted acid catalysts[13][17][20].

Figure 2: General workflow for Vapol-mediated asymmetric catalysis, from in situ catalyst formation to the generation of the enantioenriched product.

Key Applications and Performance

Vapol-derived catalysts have demonstrated exceptional performance across several important classes of chemical reactions.

| Reaction Type | Metal/Reagent | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Asymmetric Aziridination | B(OPh)₃ | Benzhydryl imines + Ethyl diazoacetate | Up to 99% | [13][17] |

| Diels-Alder Reaction | Et₂AlCl | Methacrolein + Cyclopentadiene | Up to 98% | [18][19] |

| Imino-Aldol Reaction | Zirconium | Imines + Silyl enol ethers | High (e.g., 85-91%) | [17][21] |

| Baeyer-Villiger Oxidation | Aluminum | Cyclic ketones | Good to excellent | [17][19] |

Table 1: Performance of Vapol-based catalysts in selected asymmetric reactions.

The causality behind this high performance lies in the ligand's structure. The deep chiral pocket effectively shields one face of the coordinated substrate, forcing the incoming reagent to approach from the less hindered face. This enforced trajectory of attack is the mechanistic origin of the high enantioselectivity observed. For example, in the boroxinate-catalyzed aziridination, the active catalyst is believed to be a Brønsted acid where the protonated imine forms a tight ion pair with the chiral Vapol-boroxinate anion, orchestrating a highly organized transition state[13][20].

Detailed Protocol: Vapol-Catalyzed Asymmetric Aziridination

This protocol describes the gram-scale synthesis of a cis-aziridine-2-carboxylate using a Vapol-boron catalyst, a testament to the practical utility of this system[17].

Materials:

-

This compound

-

Triphenyl borate (B(OPh)₃)

-

Toluene (anhydrous)

-

Benzhydryl imine (derived from an appropriate aldehyde)

-

Ethyl diazoacetate (EDA)

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (0.1 mmol).

-

Add anhydrous toluene (5.0 mL) and stir to dissolve.

-

Add triphenyl borate (0.3 mmol, 3 equivalents).

-

Add deionized water (0.3 mmol, 3 equivalents). The success of this reaction depends on the formation of a boroxine, which requires water[13].

-

Heat the mixture to 80 °C for 1 hour.

-

Remove all volatile components under high vacuum at 80 °C to yield the pre-catalyst.

Asymmetric Aziridination Reaction:

-

Allow the flask containing the pre-catalyst to cool to room temperature and backfill with inert gas.

-

Add the benzhydryl imine (1.0 mmol) dissolved in anhydrous toluene (5.0 mL). Stir for 15 minutes to allow for the formation of the active catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Slowly add a solution of ethyl diazoacetate (1.2 mmol) in anhydrous toluene (2.0 mL) via syringe pump over 4-6 hours. Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and ensuring high selectivity.

-

Stir the reaction at this temperature until the imine is consumed (monitor by TLC or ¹H NMR).

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched cis-aziridine.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC.

Conclusion

Vapol represents a triumph of rational ligand design. Its chirality, born from the sterically enforced restriction of bond rotation known as atropisomerism, has been harnessed to create a powerful tool for asymmetric synthesis. The ligand's vaulted architecture forms a deep, well-defined chiral pocket that enables exceptional levels of stereocontrol in a variety of important chemical transformations. The development of scalable synthetic and resolution protocols has made Vapol accessible, cementing its status as a privileged ligand for academic research and an invaluable asset for professionals in pharmaceutical and fine chemical development. The continued exploration of Vapol and its derivatives promises to further expand the frontiers of asymmetric catalysis.

References

- 1. Atropisomer - Wikipedia [en.wikipedia.org]

- 2. Atropisomerism [ch.ic.ac.uk]

- 3. Atropisomers | Rowan [rowansci.com]

- 4. catalysis [www2.chemistry.msu.edu]

- 5. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] The iso-VAPOL ligand: synthesis, solid-state structure and its evaluation as a BOROX catalyst | Semantic Scholar [semanticscholar.org]

- 12. Collection - Crystal Chemistry of VAPOL - The Journal of Organic Chemistry - Figshare [figshare.com]

- 13. Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. R-VAPOL-phosphoric acid based 1H and 13C-NMR for sensing of chiral amines and acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. Evidence for a boroxinate based Brønsted acid derivative of VAPOL as the active catalyst in the catalytic asymmetric aziridination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solid-State Structure and Crystal Packing of (S)-VAPOL

Abstract

(S)-VAPOL ((S)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diol) is a vaulted biaryl ligand paramount in the field of enantioselective catalysis. Its efficacy in inducing chirality is intimately linked to its three-dimensional structure. Beyond its molecular conformation, the solid-state arrangement—or crystal packing—profoundly influences its stability, solubility, and handling properties. This technical guide provides a detailed examination of the solid-state chemistry of this compound. We synthesize crystallographic data to elucidate the known polymorphs and solvates, focusing on the defining intermolecular interactions. A key finding is the conspicuous absence of classic hydrogen-bonding motifs in its unsolvated forms, a significant deviation from analogous biaryl ligands like BINOL. This guide presents the experimental workflows for crystallographic analysis and summarizes the structural data, offering field-proven insights for professionals leveraging this critical chiral ligand.

Introduction: The Architectural Significance of this compound

The vaulted biaryl ligand this compound has established itself as a cornerstone in asymmetric catalysis. Its rigid, C2-symmetric framework creates a well-defined chiral pocket, enabling high stereoselectivity in a multitude of chemical transformations. While extensive research has focused on its application in catalytic systems, a fundamental understanding of its solid-state properties is equally critical for its practical implementation.[1][2]

The arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, dissolution rate, and chemical stability. For complex organic molecules like this compound, this can be further complicated by the phenomenon of polymorphism, where a single compound can exist in multiple distinct crystalline forms.[3] This guide delves into the crystallographic landscape of this compound, providing a detailed analysis of its molecular conformation and the nuanced forces that govern its crystal packing. A central theme is the ligand's deviation from expected bonding patterns, which offers valuable insights into its unique chemical nature.[1][2]

Molecular Conformation: The "Vaulted" Cisoid Structure

The defining feature of VAPOL is its "vaulted" structure, which forces the biaryl backbone into a cisoid conformation. Unlike BINOL, where the naphthalene rings can adopt a more flexible transoid arrangement, the phenanthrene moieties of VAPOL create significant steric hindrance that locks the dihedral angle to less than 90°.[4][5] This constrained geometry is directly responsible for the deep chiral cleft that makes VAPOL and its derivatives such effective ligands in catalysis.[6]

The hydroxyl groups, critical for coordination to metal centers or for forming derivative catalysts, are consequently buried within this pocket. This steric shielding has profound implications for its intermolecular interactions, as it inhibits the formation of the intermolecular hydrogen bonds typically observed in other biaryl diols.[4][5]

Caption: Conceptual structure of this compound highlighting its key functional groups and cisoid conformation.

The Polymorphic Landscape of this compound

Crystallographic studies have revealed that this compound exhibits a rich phase behavior. To date, two distinct unsolvated polymorphs (Form I and Form II) and a highly stable dichloromethane (CH₂Cl₂) solvate have been structurally characterized.[1][2] The existence of these forms underscores the importance of controlled crystallization conditions to ensure the isolation of a desired, single-phase solid.

-

This compound Form I: The initially identified crystalline form.

-

This compound Form II: A second, distinct polymorph.

-